molecular formula C9H10Cl2O2 B13671450 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene

1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene

Cat. No.: B13671450
M. Wt: 221.08 g/mol
InChI Key: AQRLLLWUOWDOSD-UHFFFAOYSA-N
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Description

1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2. This compound is characterized by a benzene ring substituted with two chlorine atoms and two methoxy groups. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethoxytoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products like 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzylamine.

    Oxidation: Products like 2,4-dimethoxybenzoquinone.

    Reduction: Products like 2,4-dimethoxytoluene.

Scientific Research Applications

1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The methoxy groups can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Molecular Targets and Pathways:

    Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the chloromethyl group, leading to the formation of new carbon-nucleophile bonds.

    Oxidation Pathways: Involves the transfer of electrons from the compound to oxidizing agents, resulting in the formation of oxidized products.

Comparison with Similar Compounds

1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-2,4-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

    1-Chloro-5-methyl-2,4-dimethoxybenzene: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

    2,4-Dimethoxybenzyl chloride: Similar structure but lacks the second chlorine atom on the benzene ring, influencing its chemical behavior.

Uniqueness: The presence of both chlorine and methoxy groups in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1-chloro-5-(chloromethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3

InChI Key

AQRLLLWUOWDOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCl)Cl)OC

Origin of Product

United States

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